molecular formula C13H15N5O2S B11000750 N-{3-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide

N-{3-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide

Cat. No.: B11000750
M. Wt: 305.36 g/mol
InChI Key: CCJVEXIHGIVZBV-UHFFFAOYSA-N
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Description

N-{3-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide is a synthetic organic compound that features a thiazole ring and a pyrazine ring. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Pyrazine Ring: The pyrazine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the thiazole intermediate.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-{3-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, while the pyrazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Pyrazine Derivatives: Compounds like pyrazinamide and phenazine have similar structures and are known for their antimicrobial properties.

Uniqueness

N-{3-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide is unique due to the combination of the thiazole and pyrazine rings, which allows it to interact with a broader range of biological targets. This dual functionality enhances its potential as a versatile pharmacological agent.

Properties

Molecular Formula

C13H15N5O2S

Molecular Weight

305.36 g/mol

IUPAC Name

N-[3-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C13H15N5O2S/c1-8-9(2)21-13(17-8)18-11(19)3-4-16-12(20)10-7-14-5-6-15-10/h5-7H,3-4H2,1-2H3,(H,16,20)(H,17,18,19)

InChI Key

CCJVEXIHGIVZBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCNC(=O)C2=NC=CN=C2)C

Origin of Product

United States

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